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Compound of Interest

Compound Name: 2-Chloro-3-formylbenzoic acid

CAS No.: 1289106-07-5

Cat. No.: B1432105 Get Quote

Abstract & Application Scope
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a critical trisubstituted aromatic

building block used in the synthesis of fused heterocycles (e.g., isoindolinones, quinazolinones)

and pharmaceutical intermediates, including kinase inhibitors and analgesic candidates.[1][2][3]

[4]

This application note details a robust, laboratory-scale protocol for its synthesis starting from 2-

chloro-3-methylbenzoic acid. Unlike direct oxidation methods which often result in over-

oxidation to 2-chloroisophthalic acid, this protocol utilizes a protection-functionalization-

oxidation-deprotection (PFOD) strategy. This route ensures regioselectivity and prevents the

formation of lactol/phthalide byproducts incompatible with the meta-disposition of the formyl

and carboxyl groups.

Retrosynthetic Analysis & Strategy
The target molecule features a carboxylic acid at C1, a chlorine at C2, and a formyl group at

C3. The steric crowding at C2 and the susceptibility of the aldehyde to oxidation necessitate a

stepwise approach.

Strategic Logic:
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Protection: The carboxylic acid is converted to a methyl ester to prevent interference during

radical bromination and to solubilize the intermediate.

Benzylic Bromination: A Wohl-Ziegler reaction installs a leaving group on the methyl

substituent.

Kornblum Oxidation: The primary alkyl bromide is converted to an aldehyde using Dimethyl

Sulfoxide (DMSO) as the oxidant.[5] This method is preferred over the Sommelet reaction for

its operational simplicity and higher yields on ortho-substituted rings.

Deprotection: Controlled saponification releases the free acid without degrading the

aldehyde (avoiding the Cannizzaro reaction).
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Figure 1: Retrosynthetic pathway utilizing the PFOD strategy to ensure regiochemical integrity.

Experimental Protocol
Stage 1: Esterification
Objective: Protection of the carboxylic acid.

Reagents: 2-Chloro-3-methylbenzoic acid (10.0 g, 58.6 mmol), Methanol (100 mL), H₂SO₄

(conc., 2.0 mL).

Procedure:

Dissolve the starting acid in MeOH in a 250 mL round-bottom flask (RBF).

Add H₂SO₄ dropwise with stirring.

Reflux for 8 hours (monitor by TLC, eluent 20% EtOAc/Hexane).
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Concentrate in vacuo to remove excess MeOH.

Dilute residue with EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine.

Dry over MgSO₄ and concentrate to yield Methyl 2-chloro-3-methylbenzoate as a clear

oil/low-melting solid.

Yield Expectation: >95% (approx.[1] 10.5 g).

Stage 2: Radical Bromination (Wohl-Ziegler)
Objective: Selective functionalization of the benzylic position. Critical Control: Avoid di-

bromination by strictly controlling stoichiometry and reaction time.

Reagents: Methyl 2-chloro-3-methylbenzoate (10.0 g, 54.2 mmol), N-Bromosuccinimide

(NBS) (10.6 g, 59.6 mmol, 1.1 equiv), AIBN (0.44 g, 5 mol%), Trifluorotoluene (PhCF₃) or

CCl₄ (100 mL).

Procedure:

Dissolve ester in solvent. Add NBS and AIBN.

Heat to reflux (approx. 80-100°C depending on solvent) under N₂ atmosphere.

Monitor: Check by ¹H NMR every 2 hours. Look for the shift from Ar-CH₃ (~2.4 ppm) to Ar-

CH₂Br (~4.6 ppm). Stop when starting material <5% to prevent formation of the gem-

dibromide (Ar-CHBr₂).

Cool to 0°C to precipitate succinimide. Filter.

Concentrate filtrate.[6]

Purification: Flash chromatography (Hexane/EtOAc 95:5) is recommended to remove

trace succinimide and unreacted starting material.

Target:Methyl 2-chloro-3-(bromomethyl)benzoate.

Yield Expectation: 75-85%.
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Stage 3: Kornblum Oxidation
Objective: Conversion of bromide to aldehyde. Why Kornblum? It is milder than Sommelet for

this substrate and avoids heavy metal waste (unlike MnO₂).

Reagents: Methyl 2-chloro-3-(bromomethyl)benzoate (8.0 g, 30.4 mmol), DMSO (40 mL,

dry), NaHCO₃ (5.1 g, 60.8 mmol).

Procedure:

Dissolve the bromide in anhydrous DMSO in a flask equipped with a condenser.

Add solid NaHCO₃.

Heat to 100°C for 2–4 hours.

Quench: Cool to room temperature and pour into ice-water (200 mL).

Extract with CH₂Cl₂ (3 x 50 mL).

Wash combined organics copiously with water (to remove DMSO) and brine.

Dry (Na₂SO₄) and concentrate.[6]

Target:Methyl 2-chloro-3-formylbenzoate.

Yield Expectation: 70-80%.

Stage 4: Hydrolysis (Saponification)
Objective: Final deprotection.

Reagents: Methyl 2-chloro-3-formylbenzoate (5.0 g), LiOH·H₂O (2.0 equiv), THF (30 mL),

Water (10 mL).

Procedure:

Dissolve ester in THF, cool to 0°C.
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Add LiOH solution dropwise. Stir at 0°C to RT.

Monitor: TLC for disappearance of ester. Caution: Do not heat; aldehydes can degrade in

hot base.

Workup: Acidify carefully with 1M HCl to pH 3-4 (precipitate forms).

Extract with EtOAc, dry, and concentrate.

Recrystallization: Acetonitrile or EtOAc/Hexane.

Final Product:2-Chloro-3-formylbenzoic acid.[1][2]

Appearance: White to off-white solid.[7]

Analytical Data Summary
Parameter Specification / Observation

Appearance White crystalline powder

Molecular Weight 184.58 g/mol

¹H NMR (DMSO-d₆)
δ 10.3 (s, 1H, CHO), 13.5 (br s, 1H, COOH),

7.8-8.1 (m, 3H, Ar-H)

IR Spectrum
~1690 cm⁻¹ (Acid C=O), ~1705 cm⁻¹ (Aldehyde

C=O)

Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly

soluble in water

Process Workflow Diagram
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Figure 2: Step-by-step experimental workflow for the synthesis.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1432105?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Troubleshooting
Safety Hazards[1][4]

N-Bromosuccinimide (NBS): Irritant. Store in fridge.

Benzylic Bromide Intermediate: Potent lachrymator. Handle only in a well-ventilated fume

hood. Wear double nitrile gloves.

DMSO (Kornblum): When heated with halides, can generate dimethyl sulfide (stench) and

potentially runaway exotherms if scaled improperly. Do not exceed 120°C.

Troubleshooting Guide
Problem:Low yield in Bromination (Stage 2).

Solution: Ensure reagents are anhydrous. Recrystallize NBS from water (and dry

thoroughly) if it is yellow/degraded. Use fresh AIBN.

Problem:Formation of 2-chloroisophthalic acid (Over-oxidation).

Solution: This occurs if the Kornblum oxidation is too harsh or if trace oxidants are present

during hydrolysis. Ensure air-free conditions during the high-temp DMSO step.

Problem:Aldehyde peak missing in NMR after Stage 4.

Solution: The aldehyde may have undergone Cannizzaro reaction during base hydrolysis.

Use LiOH at 0°C instead of NaOH/Heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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